molecular formula C8H10ClN5 B1467375 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole CAS No. 1249617-57-9

4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole

Cat. No. B1467375
CAS RN: 1249617-57-9
M. Wt: 211.65 g/mol
InChI Key: HUWCAFUUNMYPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole is a heterocyclic compound containing three nitrogen atoms in a ring structure. It is a white crystalline solid that is soluble in water and organic solvents. It is a useful intermediate in the synthesis of many biologically active compounds and has found applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-(Chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole has been used in the synthesis of various biologically active compounds. For example, it has been used as an intermediate in the synthesis of prostaglandin E2 analogs, which have potential applications in the treatment of inflammation and cancer. It has also been used to synthesize various other biologically active compounds, such as inhibitors of protein kinases and cyclooxygenase-2.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various biologically active compounds. It is thought to be involved in the formation of covalent bonds between various molecules, which can then lead to the formation of new compounds with specific biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been used in the synthesis of various biologically active compounds, such as prostaglandin E2 analogs and inhibitors of protein kinases and cyclooxygenase-2, which have potential applications in the treatment of inflammation and cancer.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(Chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole is its availability and ease of synthesis. It is relatively easy to synthesize and can be used as an intermediate in the synthesis of various biologically active compounds. However, the compound is relatively unstable and can be difficult to work with in certain lab experiments.

Future Directions

The potential applications of 4-(Chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole are still being explored. Future research could focus on the development of new synthetic methods for the compound, as well as the development of new biologically active compounds that can be synthesized using the compound as an intermediate. Additionally, further research could explore the biochemical and physiological effects of the compound in order to understand its potential therapeutic applications.

properties

IUPAC Name

4-(chloromethyl)-1-(2-pyrazol-1-ylethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-6-8-7-14(12-11-8)5-4-13-3-1-2-10-13/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWCAFUUNMYPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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